molecular formula C17H29NO2 B4964072 2-{[6-(2-isopropylphenoxy)hexyl]amino}ethanol

2-{[6-(2-isopropylphenoxy)hexyl]amino}ethanol

Cat. No. B4964072
M. Wt: 279.4 g/mol
InChI Key: SCAJMFIEICUEJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[6-(2-isopropylphenoxy)hexyl]amino}ethanol is a chemical compound that belongs to the class of ethanolamines. It is commonly referred to as IPA-3 and has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been found to exhibit inhibitory effects on certain signaling pathways, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

IPA-3 exerts its inhibitory effects on the PAK1 signaling pathway by binding to the kinase domain of PAK1 and preventing its activation. This leads to a downstream inhibition of various cellular processes that are regulated by PAK1.
Biochemical and Physiological Effects:
Studies have shown that IPA-3 can induce apoptosis (programmed cell death) in cancer cells by inhibiting the PAK1 signaling pathway. It has also been found to inhibit cell migration and invasion, which are important processes in cancer metastasis. Additionally, IPA-3 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using IPA-3 in lab experiments is its specificity for the PAK1 signaling pathway, which allows for targeted inhibition of this pathway without affecting other cellular processes. However, one limitation of using IPA-3 is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on IPA-3. One area of interest is its potential use in combination therapy with other cancer drugs to enhance their efficacy. Another potential direction is the development of more potent and selective inhibitors of the PAK1 signaling pathway. Additionally, IPA-3 has been found to have potential therapeutic applications in other diseases such as Alzheimer's disease and cardiovascular disease, which could be explored further in future research.

Synthesis Methods

The synthesis of 2-{[6-(2-isopropylphenoxy)hexyl]amino}ethanol involves the reaction of 2-isopropylphenol with 6-bromohexan-1-amine in the presence of a palladium catalyst. The resulting product is then subjected to a reductive amination reaction with formaldehyde and sodium cyanoborohydride to yield IPA-3.

Scientific Research Applications

IPA-3 has been extensively studied for its potential therapeutic applications. It has been found to exhibit inhibitory effects on the PAK1 (p21-activated kinase 1) signaling pathway, which is involved in various cellular processes such as cell proliferation, migration, and survival. Studies have shown that IPA-3 can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.

properties

IUPAC Name

2-[6-(2-propan-2-ylphenoxy)hexylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO2/c1-15(2)16-9-5-6-10-17(16)20-14-8-4-3-7-11-18-12-13-19/h5-6,9-10,15,18-19H,3-4,7-8,11-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAJMFIEICUEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCCCCCCNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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